Pracinostat (also known as SB939) is a potent and orally active histone deacetylase inhibitor (HDACi) with significant anticancer activity. [] It exhibits a high degree of selectivity for Class I, II, and IV HDAC isoforms over Class III HDACs. [, , ] Pracinostat has shown encouraging antitumor activity in preclinical models of both hematologic malignancies, including acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS), as well as solid tumors like bladder cancer. [, , , , , , , , , , , , ] Its robust activity against therapeutically challenging cancers, particularly when used in combination therapy, makes it a promising candidate for further clinical development. []
Although a detailed description of the synthesis of Pracinostat is not provided in the given papers, one study mentions the synthesis of Pracinostat analogs. [] This study describes the synthesis of a series of benzimidazole derivatives containing an N-hydroxyacrylamide group attached at the 5- or 6-position of the benzimidazole ring. These derivatives were evaluated for their HDAC inhibitory activities. Interestingly, the study found that derivatives with the N-hydroxyacrylamide attached at the 5-position were potent HDAC inhibitors, while those with the attachment at the 6-position were not. This emphasizes the significant role of structural modifications in influencing the biological activity of Pracinostat-like compounds. []
Pracinostat inhibits histone deacetylases, enzymes that remove acetyl groups from histone proteins. [, ] This inhibition leads to an increase in histone acetylation, which is associated with a more open chromatin structure and transcriptional activation of various genes, including those involved in cell cycle regulation, apoptosis, and differentiation. [, , , , , , , , , , , , ] Pracinostat also impacts the acetylation of non-histone proteins, influencing cellular processes beyond histone modification. [] Its ability to modulate the expression of genes involved in crucial cellular pathways underlies its potent anticancer activity. [, , ]
One study demonstrated that Pracinostat can overcome TKI resistance in CML cells with a BIM deletion polymorphism by correcting BIM pre-mRNA splicing. [] This finding indicates that Pracinostat's mechanism of action extends beyond simple HDAC inhibition and involves intricate modulation of RNA splicing. []
Another study explored the synergy between Pracinostat and the NAE inhibitor pevonedistat in AML cells. [] The co-administration of these drugs synergistically induced apoptosis, disabled the DNA damage response, and promoted DNA damage, resulting in enhanced cell death. []
Pracinostat is described as an orally available HDAC inhibitor with excellent pharmacokinetic (PK) properties, including high tumor exposure and sustained inhibitory effect on tumor tissues. [, , ] It exhibits high aqueous solubility, high Caco-2 permeability, and a blood-to-plasma ratio of ~1.0 in human blood. [] Pracinostat demonstrates relatively high metabolic stability in dog and human liver microsomes compared to mouse and rat. [] Its primary metabolic pathway involves CYP3A4 and CYP1A2 enzymes. [] Plasma protein binding in mice, rats, dogs, and humans ranges between 84% and 94%. [] Detailed information about other physical properties such as melting point, boiling point, and spectral data is not provided in the papers.
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5